molecular formula C9H12N2O2 B2442582 4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1547032-04-1

4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2442582
CAS No.: 1547032-04-1
M. Wt: 180.207
InChI Key: IODNNRPTEMFEFR-UHFFFAOYSA-N
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Description

“4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(C1=C2C(C)CCCN2N=C1)O .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 180.20 . More detailed properties could not be found in the available resources.

Scientific Research Applications

Antiallergic Activity

4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives have been synthesized and evaluated for their antiallergic properties. These compounds, particularly when bearing an alkyl group at the 7-position, have shown significant antiallergic activity, surpassing that of conventional treatments like disodium cromoglycate. Clinical studies are in progress to further explore their therapeutic potential (Nohara et al., 1985).

Chemical Synthesis and Functionalization

Research has been conducted on the functionalization reactions of related pyrazolo and pyridine carboxylic acid derivatives. These studies explore the synthesis of various compounds through reactions with other chemical entities, providing insights into their potential applications in medicinal chemistry and drug design (Yıldırım et al., 2005).

Electrochemical Synthesis

Electrochemical methods have been utilized to synthesize tetrahydropyrazolo[3,4-b]pyridin-6-ones, demonstrating the versatility and eco-friendliness of such approaches in the synthesis of complex heterocycles. This method highlights the potential for green chemistry applications in synthesizing pharmaceutical intermediates (Veisi et al., 2015).

Potassium-Competitive Acid Blockers

Some derivatives have been identified as promising candidates for development as potassium-competitive acid blockers, with potential applications in treating conditions related to excessive gastric acid secretion. This research illustrates the therapeutic relevance of tetrahydropyrazolo[1,5-a]pyridine derivatives in gastroenterology (Palmer et al., 2007).

Diverse Chemical Libraries

The compound has been part of studies aiming to create libraries of fused pyridine carboxylic acids, showcasing its utility in generating diverse chemical entities for potential applications in drug discovery and chemical biology (Volochnyuk et al., 2010).

Future Directions

The “4-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” and its derivatives represent an interesting class of compounds for medicinal chemistry . The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . Future research could focus on exploring its potential applications in drug discovery and development.

Mechanism of Action

Target of Action

The primary target of CS-0254537 is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

CS-0254537 acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants . The exact nature of this interaction and the resulting changes in the core protein’s structure and function are still under investigation.

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the core protein This modulation disrupts the normal functioning of the virus, inhibiting its ability to replicate

Result of Action

The primary molecular effect of CS-0254537 is the inhibition of HBV replication . On a cellular level, this results in a decrease in the production of new virus particles, potentially leading to a reduction in viral load and alleviation of HBV-related symptoms.

Properties

IUPAC Name

4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODNNRPTEMFEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN2C1=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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